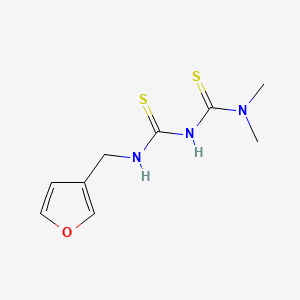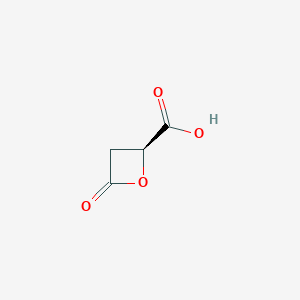
(2S)-4-Oxo-2-oxetanecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-Oxo-2-oxetanecarboxylic Acid is a unique organic compound characterized by its four-membered oxetane ring and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Oxo-2-oxetanecarboxylic Acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of β-keto esters using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent such as tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure the formation of the oxetane ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can be optimized for higher yields and purity. The use of automated systems and reactors can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-Oxo-2-oxetanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to more stable structures.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) for esterification or amines for amidation are commonly employed.
Major Products
The major products formed from these reactions include various oxetane derivatives, esters, and amides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S)-4-Oxo-2-oxetanecarboxylic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (2S)-4-Oxo-2-oxetanecarboxylic Acid exerts its effects involves interactions with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which are crucial in its reactivity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing enzyme activity and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Hydroxyoctanoic Acid: Similar in structure but with a hydroxy group instead of an oxetane ring.
Dimethyl Sulfoxide (DMSO): An organosulfur compound with different functional groups but used in similar applications.
Uniqueness
(2S)-4-Oxo-2-oxetanecarboxylic Acid is unique due to its oxetane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.
Properties
Molecular Formula |
C4H4O4 |
|---|---|
Molecular Weight |
116.07 g/mol |
IUPAC Name |
(2S)-4-oxooxetane-2-carboxylic acid |
InChI |
InChI=1S/C4H4O4/c5-3-1-2(8-3)4(6)7/h2H,1H2,(H,6,7)/t2-/m0/s1 |
InChI Key |
ROTWZASRXNRBGI-REOHCLBHSA-N |
Isomeric SMILES |
C1[C@H](OC1=O)C(=O)O |
Canonical SMILES |
C1C(OC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



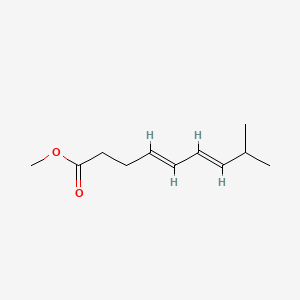
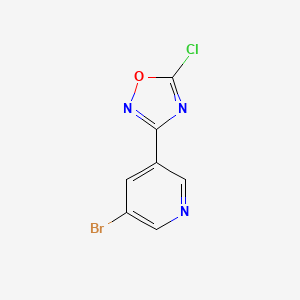
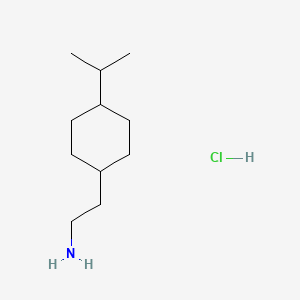


![Tert-butyl 4-chloro-6-[(2-methoxy-2-oxoethoxy)methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13859274.png)
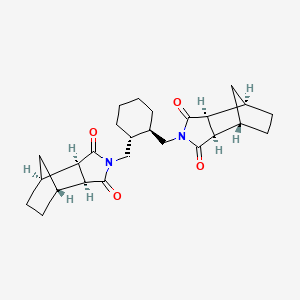
![[(3S,5S,6S,8S,10R,12R,13R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B13859284.png)
![5-[[4-[1-(3-Carboxypropyl)-6-iminopyridazin-3-yl]phenyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;bromide](/img/structure/B13859293.png)
![5-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13859313.png)

